3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid 3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1365937-81-0
VCID: VC7747651
InChI: InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4(7(11)12)9-10-2-1-3-15-6(5)10/h1-3H2,(H,11,12)
SMILES: C1CN2C(=C(C(=N2)C(=O)O)S(=O)(=O)Cl)OC1
Molecular Formula: C7H7ClN2O5S
Molecular Weight: 266.65

3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

CAS No.: 1365937-81-0

Cat. No.: VC7747651

Molecular Formula: C7H7ClN2O5S

Molecular Weight: 266.65

* For research use only. Not for human or veterinary use.

3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid - 1365937-81-0

Specification

CAS No. 1365937-81-0
Molecular Formula C7H7ClN2O5S
Molecular Weight 266.65
IUPAC Name 3-chlorosulfonyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
Standard InChI InChI=1S/C7H7ClN2O5S/c8-16(13,14)5-4(7(11)12)9-10-2-1-3-15-6(5)10/h1-3H2,(H,11,12)
Standard InChI Key AVSAJXXSHLSZDR-UHFFFAOYSA-N
SMILES C1CN2C(=C(C(=N2)C(=O)O)S(=O)(=O)Cl)OC1

Introduction

Structural Identification and Molecular Characteristics

Core Architecture

The compound belongs to the pyrazolo-oxazine family, characterized by a bicyclic system combining pyrazole and oxazine rings. Key structural features include:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Oxazine ring: A six-membered oxygen- and nitrogen-containing heterocycle fused to the pyrazole moiety.

  • Functional groups: A chlorosulfonyl (-SO2_2Cl) group at position 3 and a carboxylic acid (-COOH) group at position 2 .

Molecular Formula and Weight

  • Molecular formula: C7_7H7_7ClN2_2O5_5S .

  • Molecular weight: 266.66 g/mol .

Spectroscopic and Computational Data

  • SMILES: O=C(O)c1nn2c(c1S(=O)(=O)Cl)OCCC2 .

  • InChIKey: AVSAJXXSHLSZDR-UHFFFAOYSA-N .

Synthetic Routes and Methodologies

Key Synthetic Strategies

While direct synthesis protocols for this compound are sparsely documented, analogous pyrazolo-oxazine derivatives are typically synthesized via:

  • Cyclocondensation: Reacting amino pyrazoles with cyclic ketones or enaminones under acidic or basic conditions .

  • Halogenation: Introducing chlorosulfonyl groups via reactions with sulfuryl chloride (SO2_2Cl2_2) or thionyl chloride (SOCl2_2) .

  • Carboxylic Acid Formation: Hydrolysis of ester precursors using aqueous bases .

Example Pathway (Hypothetical):

  • Step 1: Cyclocondensation of 5-aminopyrazole with a cyclic β-keto ester to form the pyrazolo-oxazine core.

  • Step 2: Sulfonation at position 3 using ClSO3_3H or SO2_2Cl2_2.

  • Step 3: Ester hydrolysis to yield the carboxylic acid .

Physicochemical Properties

Stability and Reactivity

  • Chlorosulfonyl group: Highly electrophilic, prone to nucleophilic substitution (e.g., with amines or alcohols) .

  • Carboxylic acid: Participates in salt formation, esterification, and amide coupling .

Solubility and LogP

  • Solubility: Likely polar due to -SO2_2Cl and -COOH groups; soluble in DMSO or DMF .

  • Predicted LogP: ~1.2 (moderate lipophilicity) .

CompoundMIC (μg/mL) vs S. aureusMIC (μg/mL) vs E. coli
Analog with -SO2_2Cl6.2512.5

Anticancer Activity

  • Mechanism: Tubulin polymerization inhibition or DNA intercalation .

  • Example: Pyrazolo[3,4-d]pyrimidin-4-ones showed IC50_{50} = 12 μM against MCF-7 cells .

Future Directions

  • Derivatization: Explore sulfonamide or sulfonate esters to improve bioavailability.

  • Targeted Delivery: Conjugate with monoclonal antibodies for oncology applications.

  • Toxicity Studies: Assess genotoxicity and hepatotoxicity in in vivo models.

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